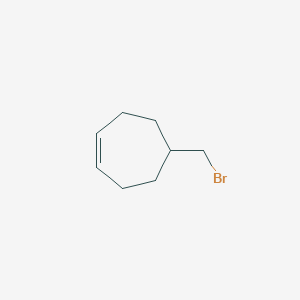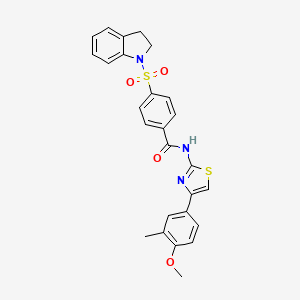![molecular formula C16H15N3O B2978601 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide CAS No. 477492-93-6](/img/structure/B2978601.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide , also known as TUBC , is a compound synthesized through a one-pot three-step procedure. It features a benzimidazole thiourea moiety and exhibits intriguing properties related to elastase inhibition, antioxidant activity, and DNA binding ability .
Synthesis Analysis
TUBC is prepared by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) and subsequently adding 4-(1H-benzo[d]imidazol-2-yl)benzenamine. The resulting compound’s structure has been confirmed using spectroscopic techniques, including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction .
Molecular Structure Analysis
The molecular formula of TUBC is C21H18N4O2SH2O . Its structure consists of a phenyl group linked to a propionamide moiety via a benzimidazole ring. The benzimidazole core imparts unique properties to TUBC, making it an interesting candidate for further study .
Chemical Reactions Analysis
TUBC’s chemical reactivity involves its interaction with elastase. Docking studies confirm that TUBC binds within the active region of elastase, indicating its potential as an elastase inhibitor. Compared to the reference drug oleanolic acid, TUBC exhibits a low IC50 value, further supporting its efficacy in elastase inhibition. Additionally, TUBC scavenges free radicals (DPPH radicals) with an 80% efficiency, highlighting its antioxidant activity .
科学的研究の応用
Cardiac Electrophysiological Activity
- N-substituted imidazolylbenzamides, including compounds similar to N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide, have been studied for their potential as class III electrophysiological agents. These compounds showed potency in vitro, comparable to other selective class III agents undergoing clinical trials (Morgan et al., 1990).
Antipsychotic Potential
- A series of 2-phenyl-4-(aminomethyl)imidazoles, designed as analogs of dopamine D2 selective benzamide antipsychotics, have been synthesized and evaluated. These studies contribute to understanding the potential antipsychotic applications of benzamide derivatives, including those structurally related to this compound (Thurkauf et al., 1995).
Anticonvulsant Activity
- Certain omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, related to this compound, have been synthesized and evaluated for their anticonvulsant activity. These studies highlight the therapeutic potential of these compounds in treating seizures (Soyer et al., 2004).
Antimicrobial and Antiproliferative Properties
- N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides have been synthesized and screened for their in vitro antibacterial, antifungal, and antiproliferative activities. This research contributes to understanding the broader applications of benzamide derivatives in treating infections and cancer (Kumar et al., 2012).
Angiotensin II Receptor Antagonism
- N-(biphenylylmethyl)imidazoles, related to benzamides like this compound, have been prepared as nonpeptide angiotensin II receptor antagonists. These compounds have been found effective in oral administration for antihypertensive treatment (Carini et al., 1991).
Anti-Inflammatory and Analgesic Activities
- Studies on benzimidazole/benzoxazole derivatives have shown promising results in anti-inflammatory, analgesic, and kinase inhibition activities. These findings are relevant for compounds structurally related to this compound (Sondhi et al., 2006).
作用機序
Target of Action
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide, also known as N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide, is a compound that has been found to target the C522 residue of p97 . P97, also known as valosin-containing protein (VCP), is an ATPase associated with diverse cellular activities. It plays a crucial role in various cellular processes, including protein degradation, cell cycle regulation, and DNA repair .
Mode of Action
The compound interacts with its target, the C522 residue of p97, through a covalent bond . This interaction inhibits the ATPase activity of p97, disrupting its normal function . The inhibition of p97 can lead to the accumulation of misfolded proteins in the cell, triggering cellular stress responses and potentially leading to cell death .
Biochemical Pathways
For instance, p97 plays a role in the endoplasmic reticulum-associated degradation (ERAD) pathway, which is responsible for the degradation of misfolded proteins in the endoplasmic reticulum . By inhibiting p97, the compound could disrupt the ERAD pathway, leading to the accumulation of misfolded proteins and cellular stress .
Result of Action
The molecular and cellular effects of this compound’s action are largely due to its inhibition of p97. This can lead to the accumulation of misfolded proteins, triggering cellular stress responses . In some cases, this can lead to cell death, making the compound potentially useful for the treatment of diseases characterized by the overactivity or dysregulation of p97 .
特性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-15(20)17-12-7-5-6-11(10-12)16-18-13-8-3-4-9-14(13)19-16/h3-10H,2H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOAJGDASKXCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2978520.png)

![N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2978523.png)
![3,4-dichloro-N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2978524.png)

![N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2978528.png)

![2-chloro-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]acetamide](/img/structure/B2978531.png)

![1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2978535.png)
![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2978536.png)


![5,6-Dimethyl-N-[[4-(trifluoromethoxy)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2978541.png)